molecular formula C10H9BrO4 B8475403 3-(3,4-Methylenedioxyphenyl)-2-bromopropionic acid

3-(3,4-Methylenedioxyphenyl)-2-bromopropionic acid

Cat. No. B8475403
M. Wt: 273.08 g/mol
InChI Key: BRKWOWUERBURAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527795

Procedure details

Stir powdered methylenedioxy cinnamic acid (19.2 g, 210 mmol) in glacial acetic acid (200 mL) at room temperature while adding a solution of bromine (16 g, 100 mmol) in acetic acid (50 mL) over 30 minutes. Stir the homogeneous yellow solution for 15 minutes and add a solution of sodium cyabiborohydride (20 g) in water (50 mL) over 30 minutes. Stir for 48 hours at room temperature. Add water (70 mL) and stir for an additional 2 hours. Filter and wash the filtercake with acetic acid/water. Evaporate the solvent in vacuo and partition the residue between chloroform and water. Dry the organic phase (MgSO4) and evaporate the solvent in vacuo. Redissolve the residue in chloroform, filter and evaporate the solvent in vacuo to give 3-(3,4-methylenedioxyphenyl)-2-bromopropionic acid as a crystalline solid (15.1 g).
Name
methylenedioxy cinnamic acid
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:14][C:7]([C:8]2[CH:13]=[CH:12][CH:11]=CC=2)=[C:3]([C:4](O)=O)[O:2]1.[Br:15]Br.[Na].[C:18]([OH:21])(=[O:20])[CH3:19]>O>[CH2:1]1[O:14][C:7]2[CH:8]=[CH:13][C:12]([CH2:11][CH:19]([Br:15])[C:18]([OH:21])=[O:20])=[CH:4][C:3]=2[O:2]1 |^1:16|

Inputs

Step One
Name
methylenedioxy cinnamic acid
Quantity
19.2 g
Type
reactant
Smiles
C1OC(C(=O)O)=C(C2=CC=CC=C2)O1
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stir the homogeneous yellow solution for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir for 48 hours at room temperature
Duration
48 h
FILTRATION
Type
FILTRATION
Details
Filter
WASH
Type
WASH
Details
wash the filtercake with acetic acid/water
CUSTOM
Type
CUSTOM
Details
Evaporate the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
partition the residue between chloroform and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic phase (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Redissolve the residue in chloroform
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate the solvent in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)CC(C(=O)O)Br
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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